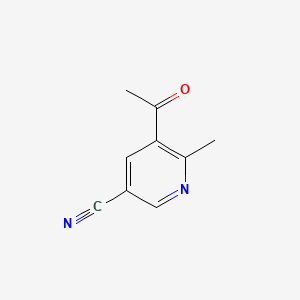
HEZ-PBAN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pheromone biosynthesis activating neuropeptide (PBAN) is a neuropeptide that regulates sex pheromone production in female moths. The compound HEZ-PBAN, isolated from the corn earworm (Helicoverpa zea), is a 33-amino acid peptide that plays a crucial role in the biosynthesis of sex pheromones in moths. It shares significant homology with other PBAN molecules isolated from different moth species, such as Bombyx mori and Lymantria dispar .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HEZ-PBAN involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using chromatographic techniques .
化学反応の分析
Types of Reactions
HEZ-PBAN undergoes various chemical reactions, including:
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid analogs and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
HEZ-PBAN has several scientific research applications, including:
作用機序
HEZ-PBAN exerts its effects by binding to specific receptors on the pheromone gland cells of female moths. This binding activates a signaling cascade involving the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA). The activated PKA then phosphorylates target proteins, leading to the biosynthesis and release of sex pheromones .
類似化合物との比較
HEZ-PBAN shares significant homology with other PBAN molecules, such as:
Bombyx mori PBAN-I: A 33-amino acid peptide with similar pheromonotropic activity.
Bombyx mori PBAN-II: A 34-amino acid peptide with an additional amino acid compared to PBAN-I.
Lymantria dispar PBAN: :
特性
CAS番号 |
122071-54-9 |
|---|---|
分子式 |
C167H259N47O57S2 |
分子量 |
3901.301 |
InChI |
InChI=1S/C167H259N47O57S2/c1-13-81(6)129(159(266)203-110(74-127(235)236)152(259)206-113(77-216)153(260)186-95(31-21-59-182-167(178)179)144(251)209-130(84(9)218)160(267)194-92(28-17-18-56-168)138(245)198-106(70-88-38-42-90(221)43-39-88)147(254)200-104(68-86-26-15-14-16-27-86)148(255)207-114(78-217)163(270)213-62-24-35-118(213)157(264)192-94(30-20-58-181-166(176)177)137(244)196-103(132(173)239)67-80(4)5)208-145(252)98(46-51-121(172)224)188-141(248)100(48-53-123(227)228)193-158(265)117-34-23-61-212(117)162(269)111(75-128(237)238)204-142(249)97(45-50-120(171)223)187-136(243)93(29-19-57-180-165(174)175)185-146(253)105(69-87-36-40-89(220)41-37-87)199-143(250)101(54-64-272-11)191-140(247)99(47-52-122(225)226)189-139(246)96(44-49-119(170)222)190-149(256)107(71-124(229)230)197-133(240)82(7)183-156(263)116-33-25-63-214(116)164(271)131(85(10)219)210-134(241)83(8)184-155(262)115-32-22-60-211(115)161(268)102(55-65-273-12)195-150(257)108(72-125(231)232)201-151(258)109(73-126(233)234)202-154(261)112(76-215)205-135(242)91(169)66-79(2)3/h14-16,26-27,36-43,79-85,91-118,129-131,215-221H,13,17-25,28-35,44-78,168-169H2,1-12H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,239)(H,183,263)(H,184,262)(H,185,253)(H,186,260)(H,187,243)(H,188,248)(H,189,246)(H,190,256)(H,191,247)(H,192,264)(H,193,265)(H,194,267)(H,195,257)(H,196,244)(H,197,240)(H,198,245)(H,199,250)(H,200,254)(H,201,258)(H,202,261)(H,203,266)(H,204,249)(H,205,242)(H,206,259)(H,207,255)(H,208,252)(H,209,251)(H,210,241)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t81-,82-,83-,84+,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,129-,130-,131-/m0/s1 |
InChIキー |
NZYXUPVSMGHNSI-XZGPUOGASA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


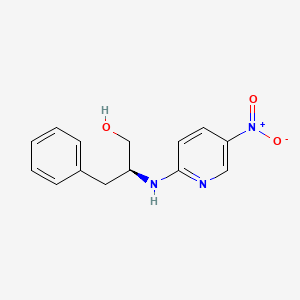
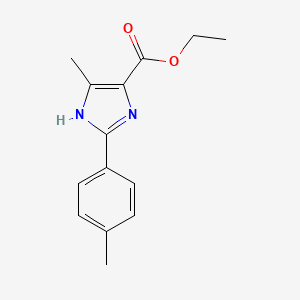

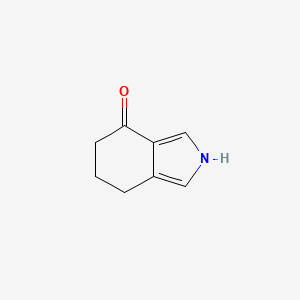
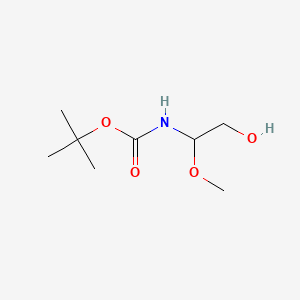
![6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B568620.png)
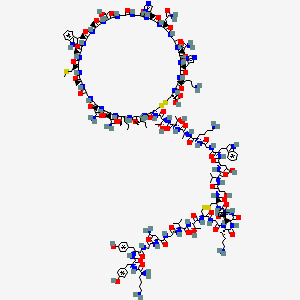
![Tetrahydro-1H-pyrrolo[3,4-b]pyrazine-5,7(6H,7aH)-dione](/img/structure/B568629.png)
![[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine](/img/structure/B568630.png)
